molecular formula C22H29N5O B2515775 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine CAS No. 899994-91-3

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine

Cat. No.: B2515775
CAS No.: 899994-91-3
M. Wt: 379.508
InChI Key: YSDNLKHCMFQKHK-UHFFFAOYSA-N
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Description

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms, and is substituted with piperazine and piperidine moieties. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine substituents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may employ continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and acids. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine, piperidine, or pyridazine rings.

Scientific Research Applications

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions.

Comparison with Similar Compounds

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine can be compared with other similar compounds, such as:

    3-(4-methylpiperazin-1-yl)propanoic acid: This compound also contains a piperazine ring but differs in its overall structure and properties.

    4-(4-methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone: This compound features a piperazine and piperidine moiety but has a different core structure. The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-methylphenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-17-9-11-25(12-10-17)20-7-8-21(24-23-20)26-13-15-27(16-14-26)22(28)19-6-4-3-5-18(19)2/h3-8,17H,9-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDNLKHCMFQKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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